3-(4-Chlorophenoxy)propanoyl chloride
Overview
Description
3-(4-Chlorophenoxy)propanoyl chloride is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of propanoyl chloride and contains a chlorophenoxy group. This compound is primarily used in organic synthesis and pharmaceutical development due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)propanoyl chloride typically involves the reaction of 4-chlorophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)propanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines to form amides.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-(4-chlorophenoxy)propanoic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out in an organic solvent such as dichloromethane.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Amides: Formed from nucleophilic substitution with amines.
3-(4-Chlorophenoxy)propanoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
3-(4-Chlorophenoxy)propanoyl chloride is widely used in scientific research due to its versatility:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Development: It is used in the synthesis of pharmaceutical agents and active pharmaceutical ingredients (APIs).
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoyl chloride: Similar in structure but with a phenyl group instead of a phenoxy group.
3-Chloropropionyl chloride: Contains a chloropropionyl group instead of a chlorophenoxy group.
Uniqueness
3-(4-Chlorophenoxy)propanoyl chloride is unique due to the presence of the chlorophenoxy group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of compounds that require this specific functional group.
Properties
IUPAC Name |
3-(4-chlorophenoxy)propanoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSGXTGSPAHLRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC(=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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